molecular formula C9H9ClN2O B13503672 1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride

1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride

Cat. No.: B13503672
M. Wt: 196.63 g/mol
InChI Key: GBGGLZVJOQOWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C9H9ClN2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride can be synthesized through several methods. One common method involves the Debus-Radziszewski synthesis, which is a condensation reaction between o-phenylenediamine and carboxylic acids or their derivatives . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and interfere with cellular processes. For example, they can inhibit tubulin polymerization, leading to disruption of microtubule function and cell division . The specific molecular targets and pathways depend on the particular biological activity being studied.

Comparison with Similar Compounds

1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride can be compared with other benzimidazole derivatives:

The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

1-(3H-benzimidazol-5-yl)ethanone;hydrochloride

InChI

InChI=1S/C9H8N2O.ClH/c1-6(12)7-2-3-8-9(4-7)11-5-10-8;/h2-5H,1H3,(H,10,11);1H

InChI Key

GBGGLZVJOQOWDB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N=CN2.Cl

Origin of Product

United States

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